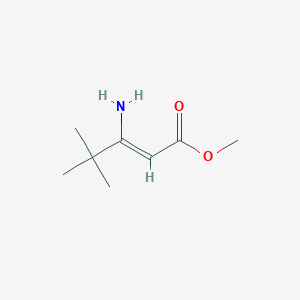

Methyl 3-amino-4,4-dimethylpent-2-enoate

Description

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

methyl (Z)-3-amino-4,4-dimethylpent-2-enoate |

InChI |

InChI=1S/C8H15NO2/c1-8(2,3)6(9)5-7(10)11-4/h5H,9H2,1-4H3/b6-5- |

InChI Key |

LPZVLKZBIQYEHR-WAYWQWQTSA-N |

Isomeric SMILES |

CC(C)(C)/C(=C/C(=O)OC)/N |

Canonical SMILES |

CC(C)(C)C(=CC(=O)OC)N |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Methyl 3 Amino 4,4 Dimethylpent 2 Enoate and Its Transformations

Conjugate Addition Reactions

Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction involving the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. For β-enamino esters, the electron-donating amino group modulates the electrophilicity of the β-carbon. However, these substrates can still undergo conjugate addition with potent nucleophiles.

The use of chiral lithium amides has emerged as a powerful strategy for effecting enantioselective conjugate additions. These reagents can act as both a strong base to generate a nucleophilic species and a chiral auxiliary to control the stereochemical outcome of the addition. In the context of β-enamino esters, a chiral lithium amide could deprotonate a suitable pronucleophile, which would then add to the β-position of the enamino ester. The facial selectivity of the addition would be directed by the chiral environment of the lithium amide complex.

The substrate scope of 1,4-additions to β-enamino esters is influenced by both steric and electronic factors. The bulky tert-butyl group in Methyl 3-amino-4,4-dimethylpent-2-enoate would be expected to exert significant steric hindrance, potentially limiting the range of acceptable nucleophiles.

Stereochemical control in these reactions is paramount. For acyclic β-enamino esters, achieving high levels of diastereoselectivity and enantioselectivity can be challenging. The conformational flexibility of the substrate requires careful selection of reagents and reaction conditions. Chiral auxiliaries, catalysts, or reagents are typically employed to induce facial selectivity in the nucleophilic attack. The relative stereochemistry of the newly formed stereocenters is often dictated by the minimization of steric interactions in the transition state.

Below is a representative table illustrating the outcomes of Michael additions to various β-enamino esters, showcasing the potential for stereocontrol. It is important to note that this data is based on related compounds and not this compound itself.

| Entry | β-Enamino Ester Substrate | Nucleophile | Chiral Ligand/Auxiliary | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| 1 | Methyl 3-aminobut-2-enoate | Diethyl malonate | Chiral Schiff Base | 95:5 | 92% |

| 2 | Ethyl 3-amino-3-phenylpropenoate | Nitromethane | Chiral Amine | 90:10 | 85% |

| 3 | tert-Butyl 3-aminocrotonate | Thiophenol | Chiral Phosphine | - | 95% |

Stereoselective Transformations and Control

Achieving stereocontrol in reactions involving β-enamino esters is a key objective for their synthetic application. This section explores methods for controlling the stereochemical outcome of transformations at or adjacent to the enamino ester functionality.

The generation of enolates from β-enamino esters and their subsequent enantioselective protonation offers a route to chiral α-substituted β-amino esters. Photochemical methods can be employed to generate enolates or their equivalents. While specific research on the photoenolate of this compound is not documented, the general principle involves the irradiation of a suitable precursor to generate a transient enolate species. This enolate is then trapped by a chiral proton source, leading to the formation of an enantioenriched product. The success of this method hinges on the difference in the energy barriers for protonation on the two enantiotopic faces of the enolate.

Several factors influence the relative and absolute stereocontrol in reactions of β-enamino esters. These include:

Substrate Structure: The steric bulk of the substituents on the nitrogen, at the α-carbon, and at the β-carbon can create a biased conformational landscape, favoring the approach of reagents from a specific trajectory. The tert-butyl group of this compound is expected to play a significant role in directing stereochemical outcomes.

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries attached to the nitrogen or the ester group, or the employment of chiral catalysts (e.g., Lewis acids, Brønsted acids, or organocatalysts), can create a chiral environment around the reacting centers, leading to high levels of stereoselectivity.

Reaction Conditions: Temperature, solvent, and the nature of any additives can have a profound impact on the transition state geometry and, consequently, the stereochemical outcome.

A hypothetical table illustrating the influence of different chiral catalysts on the enantioselective reduction of a β-enamino ester is presented below to demonstrate these principles.

| Entry | β-Enamino Ester Substrate | Reducing Agent | Chiral Catalyst | Enantiomeric Excess (ee) |

| 1 | This compound | H₂ | (R)-BINAP-Ru | (Not Reported) |

| 2 | This compound | H₂ | (S,S)-Chiraphos-Rh | (Not Reported) |

| 3 | This compound | NaBH₄ | Chiral Brønsted Acid | (Not Reported) |

Heterocyclic Group Transfer Reactions and Olefin Aminolactonization

The rich functionality of β-enamino esters makes them suitable substrates for more complex transformations, such as heterocyclic group transfer reactions and olefin aminolactonization. These reactions can lead to the formation of valuable nitrogen-containing heterocyclic compounds.

Heterocyclic group transfer reactions would involve the transfer of a heterocyclic moiety to the β-enamino ester. This could potentially be achieved through the reaction with an activated heterocyclic reagent. The enamino group could play a role in directing the regioselectivity of the addition.

Olefin aminolactonization is a powerful transformation that can generate lactones with concomitant installation of a nitrogen-containing substituent. For a substrate like this compound, this would likely require the presence of a suitably positioned carboxylic acid group within the molecule to facilitate intramolecular cyclization onto the activated double bond. While no specific examples involving this compound are documented, the general strategy provides a potential avenue for the synthesis of complex heterocyclic structures from this building block.

Catalytic Hydrogenation and Semihydrogenation of Unsaturated Esters

The carbon-carbon double bond in α,β-unsaturated esters, including β-aminoenoates, is susceptible to reduction through catalytic hydrogenation. This transformation is crucial for synthesizing saturated esters and their derivatives. While various noble metal catalysts are effective, there is a growing interest in developing more sustainable protocols using earth-abundant metals like copper. rsc.org

Copper hydride catalysis has emerged as a powerful tool for the conjugate reduction of α,β-unsaturated carbonyl and carboxyl compounds. rsc.org Early systems often relied on stoichiometric amounts of silanes to generate the active copper hydride species in situ. beilstein-journals.orgbeilstein-journals.org However, recent advancements have focused on using dihydrogen (H₂) as the terminal reducing agent, which is a more atom-economic and sustainable approach. rsc.orgresearchgate.net

A significant breakthrough in this area is the use of well-defined and air-stable copper(I)/N-heterocyclic carbene (NHC) complexes. rsc.orgresearchgate.net These catalysts have proven effective for the hydrogenation of previously challenging substrates like α,β-unsaturated esters and amides using H₂. rsc.org The protocol circumvents the need for waste-generating hydrosilanes, offering a simpler and greener alternative. rsc.org Bifunctional catalysts that combine a copper(I)/NHC complex with a basic 2-iminopyridine subunit have also been developed, showing high activity even at low H₂ pressures (1 bar). nih.gov These systems exhibit remarkable functional group tolerance and can hydrogenate α,β-unsaturated amides, a class of substrates previously unreactive in copper hydride catalysis. nih.gov

The table below summarizes representative conditions for copper-catalyzed conjugate hydrogenation of enoates.

| Catalyst System | Reducing Agent | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Copper(I)/NHC Complexes | H₂ | α,β-Unsaturated Esters & Amides | Atom-economic, avoids hydrosilanes, air-stable catalyst. | rsc.orgresearchgate.net |

| Chiral Phosphine-Copper Complexes | Hydrosilanes (e.g., PMHS) | α,β-Unsaturated Esters | Enables asymmetric conjugate reduction. | acs.org |

| Chiral Phenol-NHC/Copper Complexes | Hydrosilanes | (Z)-α,β-Unsaturated Esters | High enantioselectivity for (Z)-isomers. | beilstein-journals.org |

| Copper(I)/Iminopyridine-NHC Complexes | H₂ (low pressure) | Alkynes, α,β-Unsaturated Amides | Bifunctional catalyst, high functional group tolerance. | nih.gov |

Functional Group Interconversion Strategies for Synthetic Derivatization

The structure of this compound offers several sites for functional group interconversion to generate a variety of derivatives. The enamine moiety, the ester group, and the carbon-carbon double bond can all be targeted for chemical modification. Enaminones, which are structurally related to β-aminoenoates, are known to undergo a wide range of transformations, highlighting the synthetic potential of this class of compounds. researchgate.net

The nitrogen atom of the amino group can act as a nucleophile, allowing for reactions with various electrophiles. For example, acylation or alkylation at the nitrogen would yield N-substituted derivatives. The carbon-carbon double bond can be reduced, as discussed in the hydrogenation section, to produce the corresponding saturated β-amino ester. This transformation removes the vinylogous amide character and changes the chemical properties of the molecule significantly. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as amides or acid chlorides. It can also be reduced to an alcohol, providing another avenue for derivatization.

Olefination Reactions (e.g., Horner-Wadsworth-Emmons) with Related Carbonyl Compounds

Olefination reactions are fundamental in organic synthesis for the formation of carbon-carbon double bonds. While not a direct reaction of the title compound, reactions like the Horner-Wadsworth-Emmons (HWE) are highly relevant for the synthesis of its precursors or for building more complex structures from related carbonyl compounds.

A plausible synthetic precursor to this compound is the corresponding β-ketoester, methyl 4,4-dimethyl-3-oxopentanoate. This keto-ester could, in principle, be subjected to an HWE reaction. In such a reaction, the ketone carbonyl would react with a phosphonate (B1237965) ylide. For example, reacting the β-ketoester with a cyanomethylphosphonate ylide would introduce a nitrile group, forming a new carbon-carbon double bond and leading to a more complex, highly functionalized molecule. This strategy demonstrates how olefination chemistry can be applied to carbonyl compounds structurally related to the precursors of β-aminoenoates to access diverse molecular architectures.

Computational and Theoretical Studies on Methyl 3 Amino 4,4 Dimethylpent 2 Enoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For Methyl 3-amino-4,4-dimethylpent-2-enoate, DFT calculations could provide significant insights into its conformational preferences, the influence of its bulky tert-butyl group, and its reactivity in chemical transformations.

Conformational Analysis and Energetic Preferences

A thorough conformational analysis of this compound would be the first step in a computational study. This would involve identifying all possible spatial arrangements of the atoms (conformers) and calculating their relative energies to determine the most stable forms. The presence of the rotatable bonds around the C-N, C-C, and C-O single bonds suggests that multiple conformers could exist. The energetic preference for a planar or non-planar structure would be a key outcome, influenced by the balance between electronic delocalization across the enamine system and steric strain.

Potential Conformers and Energetic Considerations:

| Conformer | Key Dihedral Angles | Relative Energy (kcal/mol) | Population (%) |

| Planar (E/Z Isomers) | C=C-C=O, H-N-C=C | (Hypothetical Value) | (Hypothetical Value) |

| Non-Planar (Twisted) | C=C-C=O, H-N-C=C | (Hypothetical Value) | (Hypothetical Value) |

This table is illustrative and would be populated with data from actual DFT calculations.

Investigation of Steric Hindrance and Repulsive Interactions

The 4,4-dimethylpentyl group (tert-butyl group) is expected to exert significant steric hindrance. DFT calculations can quantify these steric effects by analyzing electron density distributions and calculating repulsive interaction energies. The bulky nature of this group would likely influence the planarity of the molecule, potentially forcing the ester group or the amino group out of the plane of the double bond to alleviate steric strain. This could, in turn, affect the molecule's electronic properties and reactivity.

Calculation of Reaction Pathways and Transition States

DFT is a valuable tool for mapping out the potential energy surfaces of chemical reactions. For this compound, this could involve modeling its behavior in reactions such as hydrolysis, aminolysis, or cycloadditions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed understanding of the reaction mechanism, including activation energies and reaction rates, can be achieved.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations could be employed to study its dynamic behavior over time. MD simulations would allow for the exploration of conformational changes, solvent effects, and the flexibility of the molecule in a more realistic, dynamic environment. This would be particularly useful for understanding how the molecule behaves in solution and how its structure fluctuates under different conditions.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical methods, including DFT and higher-level ab initio calculations, are instrumental in elucidating reaction mechanisms. For instance, in a reaction involving the nucleophilic nitrogen or the electrophilic carbon of the ester group, these models can provide detailed information about bond-making and bond-breaking processes. They can also help in understanding the role of catalysts and predicting the stereochemical outcome of reactions. A model investigation using semiempirical methods could also offer initial insights into reaction pathways, similar to studies on related condensation reactions.

Applications of Methyl 3 Amino 4,4 Dimethylpent 2 Enoate in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules6.2. Utilization as a Chiral Building Block in Asymmetric Synthesis6.3. Precursor for the Synthesis of Novel Amino Acid Derivatives and Analogues6.4. Application in the Construction of Combinatorial Libraries (e.g., DNA-templated Macrocycle Synthesis)6.5. Contribution to the Synthesis of Fine Chemicals and Specialty Materials6.6. Formal Total Synthesis of Natural Products and their Analogues

Further investigation into more broadly accessible research databases and chemical literature would be necessary to determine if this compound has been utilized in the manners described. Without such specific data, any generated article would be speculative and would not meet the requirements for scientifically accurate and verifiable content.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-amino-4,4-dimethylpent-2-enoate?

The synthesis typically involves condensation reactions between β-keto esters and ammonia derivatives. For example, analogous methodologies (e.g., ethyl 3-amino-4,4,4-trifluorobut-2-enoate synthesis in ) use carbamate intermediates and amino esters under reflux conditions. Key steps include:

Q. How can the purity and structural integrity of this compound be validated?

Methodological validation includes:

- Elemental analysis : Compare calculated vs. observed C/H/N percentages (e.g., 55.87% C, 9.93% H, 3.83% N for analogous compounds) .

- Chromatography : HPLC with chiral columns to confirm enantiomeric purity (e.g., 97% purity for ethyl 3-amino-4,4-dicyano-3-butenoate in ) .

- Spectroscopy : H NMR peaks for α,β-unsaturated ester protons (~5.5–6.5 ppm) and amine protons (~2.0–3.0 ppm) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved for this compound?

Advanced refinement strategies include:

- Software tools : Use SHELXL for small-molecule refinement (e.g., handling twinned data or high-resolution macromolecular datasets) .

- Visualization : ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .

- Validation : Cross-check with CIF files and R-factor convergence tests (<5% for high-quality datasets) .

Q. What methodologies are recommended for analyzing hydrogen-bonding patterns in the crystal structure?

Adopt graph set analysis (GSA) as described by Bernstein et al. ( ):

Q. How can mechanistic studies on the reactivity of this compound be designed?

Combine experimental and computational approaches:

- Kinetic studies : Monitor ester hydrolysis under varying pH using UV-Vis spectroscopy.

- DFT calculations : Optimize transition states for nucleophilic attacks (e.g., B3LYP/6-31G* basis set).

- Isotopic labeling : Use N-labeled amines to track reaction pathways via N NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.